Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Brand Name:
Vulcanchem
CAS No.:
106636-57-1
VCID:
VC20766381
InChI:
InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
SMILES:
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Molecular Formula:
C15H9ClKNO2S
Molecular Weight:
341.9 g/mol
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
CAS No.: 106636-57-1
Cat. No.: VC20766381
Molecular Formula: C15H9ClKNO2S
Molecular Weight: 341.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106636-57-1 |
|---|---|
| Molecular Formula | C15H9ClKNO2S |
| Molecular Weight | 341.9 g/mol |
| IUPAC Name | potassium;2-(2-chloroacridin-9-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1 |
| Standard InChI Key | KGKQAOMBCMNNHJ-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
| SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator